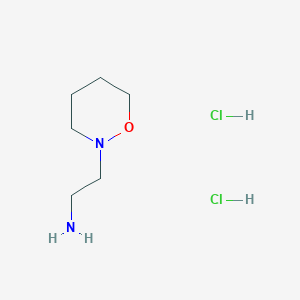

2-Morpholinoethanamine 2HCl

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-(oxazinan-2-yl)ethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c7-3-5-8-4-1-2-6-9-8;;/h1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHIIZTJSSXOVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCON(C1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Researcher's Guide to Investigating the Biological Activity of 4-(2-Aminoethyl)morpholine Dihydrochloride (AEM 2HCl)

An In-Depth Technical Guide on the Biological Mechanisms of 4-(2-Aminoethyl)morpholine 2HCl

Executive Summary: 4-(2-Aminoethyl)morpholine Dihydrochloride (AEM 2HCl) is a chemical entity of significant interest within the drug development and chemical biology sectors. However, a comprehensive review of the scientific literature reveals that it is not a well-characterized bioactive agent with a defined mechanism of action. Instead, its primary role is that of a versatile chemical scaffold and a specialized biological tool.[1][2] This guide deviates from a traditional monograph on a known mechanism. It is structured as an investigative roadmap for researchers and drug development professionals. We will first detail the established physicochemical properties and known applications of AEM, particularly its role as a lysosome-targeting agent.[3] Subsequently, we will leverage the well-documented "privileged" status of the morpholine moiety in medicinal chemistry to construct a series of data-driven hypotheses for its potential biological targets.[4][5] The core of this document provides a systematic, step-by-step experimental workflow, complete with detailed protocols, designed to enable researchers to systematically characterize the biological activity of AEM 2HCl and its derivatives. This guide is intended to serve as a practical framework for transforming a chemical building block into a well-understood biological probe or therapeutic lead.

Section 1: Physicochemical Profile and Established Roles of AEM 2HCl

4-(2-Aminoethyl)morpholine, often referred to as N-(2-aminoethyl)morpholine, is a heterocyclic organic compound.[2] Its dihydrochloride salt (2HCl) is frequently used to improve stability and solubility. The molecule's significance in a biological context is primarily derived from its structural attributes and chemical reactivity, rather than a potent, specific pharmacological effect of its own.

| Property | Value | Source(s) |

| IUPAC Name | 2-(morpholin-4-yl)ethan-1-amine dihydrochloride | [3] |

| CAS Number | 2038-03-1 (for free base) | [2] |

| Molecular Formula | C₆H₁₄N₂O · 2HCl | [2][3] |

| Molecular Weight | 203.12 g/mol | Derived |

| Appearance | Clear colorless to pale yellow liquid or solid | [2] |

| Boiling Point | 205 °C (lit., for free base) | |

| Density | 0.992 g/mL at 25 °C (lit., for free base) | |

| pKa | pK1: 4.06; pK2: 9.15 (at 25°C for free base) | [2] |

| Solubility | Soluble in water | [2] |

AEM as a Synthetic Intermediate

The most common application of AEM is as a versatile building block in organic synthesis.[1] Its primary amine provides a reactive handle for derivatization, enabling its incorporation into larger, more complex molecules.[6] This has been widely exploited in the synthesis of novel compounds with potential antibacterial and other therapeutic activities.[3][6][7]

The Lysosome-Targeting Mechanism

A key, well-documented biological application of the AEM moiety is its function as a lysosome-targeting group.[3][7]

-

Mechanism of Accumulation: Lysosomes are acidic organelles with an internal pH of approximately 4.5-5.0. The morpholine ring of AEM is basic (pKa of the conjugate acid is ~9.15 for the secondary amine).[2] Consequently, upon crossing the lysosomal membrane, the AEM molecule becomes protonated in the acidic environment. This charged, protonated form is unable to readily diffuse back across the membrane, leading to its accumulation within the lysosome.

-

Applications: This property is leveraged to deliver conjugated molecules specifically to lysosomes. Researchers have successfully attached fluorescent probes to AEM to visualize and study lysosomal function and pH changes in living cells. In principle, this same mechanism can be used for targeted drug delivery to treat lysosomal storage disorders or other conditions where lysosomal activity is implicated.[3]

Section 2: Hypothesis-Driven Exploration of Potential Mechanisms of Action

While AEM itself is not a known potent drug, its core morpholine structure is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4][5][8] This allows us to formulate logical hypotheses about its potential, albeit likely weak, biological targets. These hypotheses can guide an initial investigation into its bioactivity.

Hypothesis A: Neurological Targets

The morpholine ring is a common feature in centrally active compounds, valued for conferring metabolic stability and favorable pharmacokinetic properties.[5][9] Furthermore, AEM's structure has been noted for its potential to cross the blood-brain barrier, making it a scaffold of interest for neurological drug candidates.[1]

-

Potential Targets:

-

Monoamine Oxidases (MAO-A, MAO-B): Morpholine derivatives, such as Moclobemide, are known reversible inhibitors of MAO-A.[10] The ethylamine side chain of AEM bears a structural resemblance to monoamine neurotransmitters.

-

Cholinesterases (AChE, BuChE): These enzymes are key targets in neurodegenerative diseases, and various morpholine-containing compounds have been investigated as inhibitors.[9]

-

Adrenergic/Dopaminergic/Serotonergic Receptors: The overall structure could possess weak affinity for various G-protein coupled receptors (GPCRs) involved in neurotransmission.

-

Hypothesis B: Antimicrobial Activity

Derivatives of AEM have been synthesized and tested for antibacterial properties, particularly as sulfonamides.[6]

-

Potential Targets:

-

Folate Synthesis Pathway: Similar to classic sulfa drugs, AEM derivatives could potentially inhibit dihydropteroate synthase.

-

Bacterial Cell Wall/Membrane Integrity: The cationic nature of the protonated form could lead to non-specific interactions with negatively charged bacterial membranes.

-

Hypothesis C: General Cytotoxicity via Mitochondrial Disruption

At higher concentrations, small, cationic, amine-containing molecules can exert cytotoxic effects. One vendor datasheet makes an uncited claim that AEM induces apoptosis by interfering with mitochondrial membrane potential.[11] While this requires rigorous validation, it represents a plausible, non-specific mechanism of action at supra-pharmacological doses.

The following diagram illustrates the potential investigative pathways stemming from these hypotheses.

Caption: Hypothetical biological targets for AEM.

Section 3: A Step-by-Step Experimental Workflow for Mechanistic Investigation

This section provides a logical, tiered approach for systematically screening AEM 2HCl to identify potential biological activity. The workflow progresses from broad, high-level screening to more specific, hypothesis-driven assays.

Caption: A tiered experimental workflow for AEM 2HCl.

Protocol: General Cytotoxicity Screening using MTT Assay

-

Objective: To determine the concentration range at which AEM 2HCl exhibits cytotoxic effects on cultured cells.

-

Methodology:

-

Cell Culture: Plate a panel of relevant cell lines (e.g., HeLa, HepG2, SH-SY5Y) in 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of AEM 2HCl in sterile PBS. Create a 2-fold serial dilution series ranging from 1 mM to ~1 µM.

-

Treatment: Remove the culture medium and add 100 µL of medium containing the various concentrations of AEM 2HCl to the wells. Include a vehicle control (PBS) and a positive control for cell death (e.g., 10% DMSO). Incubate for 24-48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Readout: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the data to the vehicle control and plot cell viability (%) versus log[AEM 2HCl]. Calculate the CC₅₀ (50% cytotoxic concentration).

-

Protocol: Lysosome Accumulation Confirmation Assay

-

Objective: To visually confirm the sequestration of an AEM-based molecule within lysosomes. Note: This requires synthesizing a fluorescently-labeled AEM derivative.

-

Methodology:

-

Synthesis: Conjugate AEM to a fluorescent dye (e.g., FITC, Rhodamine B) via its primary amine. Purify the conjugate via HPLC.

-

Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for confocal microscopy.

-

Staining: Treat the cells with 1-5 µM of the fluorescent AEM conjugate for 1-2 hours.

-

Co-staining: In the final 30 minutes of incubation, add 50-75 nM LysoTracker™ Red DND-99 (a commercially available lysosome stain) to the medium.

-

Imaging: Wash the cells with fresh, pre-warmed medium. Image the cells using a confocal microscope, capturing both the AEM-conjugate channel (e.g., green for FITC) and the LysoTracker channel (red).

-

Analysis: Merge the images and analyze the co-localization of the green and red signals. A high degree of overlap (yellow signal in the merged image) confirms accumulation in lysosomes.

-

Protocol: Representative Enzyme Inhibition Assay (MAO-Glo Assay)

-

Objective: To determine if AEM 2HCl inhibits MAO-A or MAO-B activity. This protocol is based on commercially available kits (e.g., from Promega).

-

Methodology:

-

Reagent Preparation: Prepare reagents as per the manufacturer's protocol, including the MAO-A or MAO-B enzyme, the luminogenic substrate, and a luciferin detection reagent.

-

Compound Plating: In a white, opaque 96-well plate, serially dilute AEM 2HCl to achieve final assay concentrations typically ranging from 100 µM to 1 nM. Include a known inhibitor as a positive control (e.g., clorgyline for MAO-A, pargyline for MAO-B).

-

Enzyme Reaction: Add the MAO enzyme to the wells containing the compound and incubate for 15 minutes at room temperature.

-

Substrate Addition: Add the luminogenic MAO substrate to initiate the reaction. Incubate for 60 minutes at room temperature. The substrate is converted by MAO to a product that is then converted to luciferin.

-

Signal Generation: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the light-producing luciferase reaction. Incubate for 20 minutes.

-

Readout: Measure luminescence using a plate-reading luminometer.

-

Analysis: Calculate the percent inhibition relative to a no-compound control and plot against log[AEM 2HCl] to determine the IC₅₀ value.

-

Section 4: Data Interpretation and Reporting

The results from the experimental workflow should be collated to build a comprehensive activity profile for AEM 2HCl.

| Assay Type | Hypothetical Result for AEM 2HCl | Interpretation |

| MTT Cytotoxicity | CC₅₀ = 250 µM in HeLa cells | The compound is cytotoxic only at high concentrations, suggesting low non-specific toxicity at typical screening concentrations (<10 µM). |

| Broad Receptor Screen | 65% inhibition at 10 µM at σ₂ receptor | A potential "hit." This indicates a moderate affinity for the sigma-2 receptor, which warrants further investigation. |

| Lysosome Accumulation | High co-localization with LysoTracker | Confirms the expected lysosomotropic behavior of the AEM scaffold. |

| MAO-A Inhibition Assay | IC₅₀ > 100 µM | AEM is not a potent inhibitor of MAO-A. |

| MAO-B Inhibition Assay | IC₅₀ = 75 µM | AEM is a very weak inhibitor of MAO-B. This activity is unlikely to be physiologically relevant. |

Conclusion

4-(2-Aminoethyl)morpholine 2HCl is a compound whose value is realized primarily through its application as a synthetic scaffold and a tool for lysosomal targeting. While it is not characterized by a potent, intrinsic biological mechanism of action, its privileged morpholine structure suggests the potential for weak interactions with various biological targets, particularly those in the central nervous system. This guide provides a robust, hypothesis-driven framework for researchers to systematically investigate and characterize these potential activities. By following a tiered experimental workflow, from broad screening to specific mechanistic assays, scientists can effectively de-orphan this compound, validate its use as a biological tool, and potentially uncover novel activities that can be optimized in future drug discovery efforts.

References

-

Gomtsyan, A., & Pabel, J. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

-

Journal of Molecular Structure. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Molecular Structure, 1301, 137331. [Link]

-

World Journal of Pharmaceutical Research. (2022). An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research, 11(6), 2218-2231. [Link]

-

Rehman, A., et al. (2016). Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. Pakistan Journal of Chemistry, 6(1-2), 18-27. [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

-

ChemBK. (n.d.). N-(2-aminoethyl) morpholine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved from [Link]

-

Cignarella, G., et al. (1983). Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues. Journal of Medicinal Chemistry, 26(1), 73-77. [Link]

-

Russian Journal of General Chemistry. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83, 1629-1654. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. guidechem.com [guidechem.com]

- 3. Buy 4-(2-Aminoethyl)morpholine | 2038-03-1 [smolecule.com]

- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [chemicalbook.com]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. 10-036218 - n-2-aminoethylmorpholine | 2038-03-1 [cymitquimica.com]

An In-depth Technical Guide to 2-(2-Hydroxyethoxy)ethyl Methacrylate (CAS 2351-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(2-hydroxyethoxy)ethyl methacrylate (CAS 2351-43-1), a versatile monomer with significant applications in the biomedical and pharmaceutical fields. This document elucidates its chemical identity, key physicochemical characteristics, synthesis protocols, and its pivotal role in the development of advanced drug delivery systems and tissue engineering scaffolds. Safety, handling, and storage protocols are also detailed to ensure its effective and safe utilization in a research and development setting.

A Note on Chemical Identity

It is important to clarify a potential point of confusion regarding the chemical identifier for the topic of this guide. The user-provided CAS number, 2038-03-1, corresponds to the compound 4-(2-Aminoethyl)morpholine. However, the specified topic is "2-(2-hydroxyethoxy)ethyl 2-methylacrylate". The correct CAS number for 2-(2-hydroxyethoxy)ethyl methacrylate is 2351-43-1 . This guide will focus exclusively on the properties and applications of the compound corresponding to this correct CAS number.

Section 1: Core Physicochemical Properties

2-(2-Hydroxyethoxy)ethyl methacrylate, often abbreviated as DEGMA, is a hydrophilic monomer that plays a crucial role in the synthesis of biocompatible polymers.[1] Its unique molecular structure, featuring a methacrylate group for polymerization, a flexible diethylene glycol linker, and a terminal hydroxyl group, imparts desirable properties for biomedical applications.[2]

Molecular and Chemical Identity

The fundamental identifiers and structural representation of 2-(2-hydroxyethoxy)ethyl methacrylate are presented below.

| Identifier | Value |

| CAS Number | 2351-43-1[3] |

| Molecular Formula | C₈H₁₄O₄[3] |

| Molecular Weight | 174.19 g/mol [3] |

| IUPAC Name | 2-(2-hydroxyethoxy)ethyl 2-methylprop-2-enoate[1] |

| Synonyms | Diethylene glycol mono-methacrylate, DEGMA[1][3] |

| SMILES | CC(=C)C(=O)OCCOCCO[3] |

| InChI Key | OLQFXOWPTQTLDP-UHFFFAOYSA-N[4] |

graph Chemical_Structure { layout=neato; node [shape=plaintext]; edge [style=solid];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; O1 [label="O"]; C4 [label="C"]; O2 [label="O"]; C5 [label="C"]; C6 [label="C"]; O3 [label="O"]; C7 [label="C"]; H1 [label="H"]; O4 [label="O"]; C8 [label="C"];

C1 -- C2 [len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- O1 [len=1.5]; C1 -- H1 [len=1]; C2 -- C4 [len=1.5]; C4 -- O2 [style=double, len=1.5]; C4 -- O3 [len=1.5]; O3 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- O4 [len=1.5]; O4 -- C7 [len=1.5]; C7 -- C8 [len=1.5]; C8 -- H1 [label="", len=1];

// Positioning C3 [pos="0,0!"]; O1 [pos="0.87,-0.5!"]; C2 [pos="-1,0.5!"]; C1 [pos="-1.87,0!"]; H1 [pos="-2.37,-0.5!"]; C4 [pos="-1,-1!"]; O2 [pos="-1.87,-1.5!"]; O3 [pos="0,-1.5!"]; C5 [pos="0.87,-2!"]; C6 [pos="1.74,-1.5!"]; O4 [pos="2.61,-2!"]; C7 [pos="3.48,-1.5!"]; C8 [pos="4.35,-2!"]; }

Caption: 2D structure of 2-(2-Hydroxyethoxy)ethyl methacrylate.

Tabulated Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-(2-hydroxyethoxy)ethyl methacrylate, which are critical for its handling, processing, and application development.

| Property | Value | Source(s) |

| Appearance | Colorless, viscous liquid | [5] |

| Boiling Point | 270.5°C at 760 mmHg | [5] |

| Flash Point | 103.3°C | [5] |

| Density | 1.069 g/cm³ | [5] |

| Refractive Index | 1.449 | [5] |

| Vapor Pressure | 0.0009 mmHg at 25°C | [5] |

| Solubility | Soluble in water | [6] |

| pKa | 14.32 (Predicted) | [7] |

| LogP | 0.1146 | [3] |

Section 2: Synthesis and Reactivity

Synthesis Protocol

2-(2-Hydroxyethoxy)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with diethylene glycol. A general laboratory-scale synthesis protocol is outlined below. The causality behind these steps is to drive the esterification reaction towards the product by removing water, a byproduct, and to prevent unwanted polymerization of the monomer.

Experimental Protocol: Synthesis of 2-(2-Hydroxyethoxy)ethyl Methacrylate

-

Reaction Setup: A 500 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a thermometer.

-

Charging Reactants: The flask is charged with diethylene glycol (1 mol), methacrylic acid (1.1 mol), an acidic catalyst such as p-toluenesulfonic acid (0.02 mol), and a polymerization inhibitor like hydroquinone (0.1 g). Toluene (100 mL) is added as an azeotropic solvent to facilitate water removal.

-

Reaction Execution: The mixture is heated to reflux with vigorous stirring. The water-toluene azeotrope is collected in the Dean-Stark trap. The reaction progress is monitored by measuring the amount of water collected.

-

Work-up: Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The mixture is then washed with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate and filtered. The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 2-(2-hydroxyethoxy)ethyl methacrylate.

Caption: General workflow for the synthesis of 2-(2-hydroxyethoxy)ethyl methacrylate.

Reactivity and Polymerization

The reactivity of 2-(2-hydroxyethoxy)ethyl methacrylate is dominated by its two primary functional groups:

-

Methacrylate Group: This group readily undergoes free-radical polymerization, making it a valuable monomer for the synthesis of a wide range of polymers. Polymerization can be initiated by thermal initiators (e.g., AIBN) or photoinitiators.[8]

-

Hydroxyl Group: The terminal hydroxyl group provides a site for post-polymerization modification, such as grafting other molecules or cross-linking with other functional groups. This is particularly useful in the design of functional biomaterials.

Section 3: Applications in Drug Development and Biomedical Research

The biocompatibility and hydrophilicity of polymers derived from 2-(2-hydroxyethoxy)ethyl methacrylate make them highly suitable for various biomedical applications, particularly in the realm of drug delivery and tissue engineering.[2][9]

Hydrogels for Controlled Drug Release

Poly(2-(2-hydroxyethoxy)ethyl methacrylate) can be cross-linked to form hydrogels, which are three-dimensional polymer networks that can absorb and retain large amounts of water.[10] These hydrogels can be designed to release entrapped therapeutic agents in a controlled manner. The release kinetics can be tuned by altering the cross-linking density and the hydrophilicity of the polymer network.[9]

Experimental Protocol: Preparation of a Poly(2-(2-hydroxyethoxy)ethyl methacrylate) Hydrogel for Drug Loading

-

Monomer Solution Preparation: A monomer solution is prepared by mixing 2-(2-hydroxyethoxy)ethyl methacrylate (HEMA) with a cross-linking agent such as ethylene glycol dimethacrylate (EGDMA) (e.g., 1 mol% relative to HEMA) and a photoinitiator (e.g., 0.5 wt% of 2,2-dimethoxy-2-phenylacetophenone).

-

Drug Incorporation: The therapeutic agent to be encapsulated is dissolved or dispersed in the monomer solution.

-

Polymerization: The solution is poured into a mold of the desired shape and exposed to UV light for a specified period to initiate polymerization and cross-linking, resulting in the formation of the drug-loaded hydrogel.

-

Washing and Swelling: The prepared hydrogel is washed extensively with a suitable solvent (e.g., deionized water) to remove any unreacted monomers and then allowed to swell to equilibrium in a buffer solution.

Caption: Workflow for the preparation of a drug-loaded hydrogel.

Tissue Engineering Scaffolds

The biocompatibility and tunable mechanical properties of poly(2-(2-hydroxyethoxy)ethyl methacrylate) hydrogels make them excellent candidates for use as scaffolds in tissue engineering.[8] These scaffolds can provide a supportive environment for cell growth and tissue regeneration. The porous structure of the hydrogels can be controlled to facilitate nutrient transport and cell infiltration.[11]

Section 4: Safety, Handling, and Storage

Hazard Identification and Safety Precautions

2-(2-Hydroxyethoxy)ethyl methacrylate is classified as a hazardous substance. It is known to cause skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation.[4]

Safety Precautions:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection when handling this chemical.[4]

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[4]

Storage and Stability

To prevent polymerization, 2-(2-hydroxyethoxy)ethyl methacrylate should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It is typically supplied with a polymerization inhibitor. The presence of oxygen is necessary for the inhibitor to be effective, so it should not be stored under an inert atmosphere.[12] Recommended storage temperature is typically between 2-8°C.[2]

References

-

2-HYDROXY ETHYL METHACRYLATE. (n.d.). Ataman Kimya. Retrieved January 19, 2026, from [Link]

- Loctite 601 - Safety Data Sheet. (n.d.).

-

Cas 2351-43-1, DIETHYLENE GLYCOL MONO-METHACRYLATE. (n.d.). LookChem. Retrieved January 19, 2026, from [Link]

- 2-Hydroxyethyl Methacrylate (2-HEMA). (n.d.). Jamorin.

-

2-(2-Hydroxyethoxy)ethyl methacrylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

-

Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved January 19, 2026, from [Link]

-

2-hydroxyethyl methacrylate (HEMA): chemical properties and applications in biomedical fields. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Porous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Tissue Engineering: Influence of Crosslinking Systems and. (2023, October 11). Semantic Scholar. Retrieved January 19, 2026, from [Link]

- 2-Hydroxy ethyl methacrylate. (n.d.). KH Chemicals.

-

The structure of highly crosslinked poly(2-hydroxyethyl methacrylate) hydrogels. (1985, April). PubMed. Retrieved January 19, 2026, from [Link]

-

868-77-9 CAS | 2-HYDROXY ETHYL METHACRYLATE | Acrylic Monomer. (n.d.). Loba Chemie. Retrieved January 19, 2026, from [Link]

- Poly (2-hydroxyethyl methacrylate) (PHEMA) based nanoparticles for drug delivery applications: A review. (n.d.). TSI Journals. Retrieved January 19, 2026, from a source providing a review on PHEMA based nanoparticles by TSI Journals.

- 2-Hydroxyethyl methacrylate. (n.d.). Santa Cruz Biotechnology.

-

2-Hydroxyethyl Methacrylate (HEMA): Chemical Properties and Applications in Biomedical Fields. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Magnetic Superporous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Bone Tissue Engineering. (n.d.). PMC - NIH. Retrieved January 19, 2026, from [Link]

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. (n.d.). DergiPark. Retrieved January 19, 2026, from [Link]

-

Synthesis of Poly(2-Hydroxyethyl Methacrylate) (PHEMA)-Based Superparamagnetic Nanoparticles for Biomedical and Pharmaceutical Applications. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]

Sources

- 1. 2-(2-Hydroxyethoxy)ethyl methacrylate | C8H14O4 | CID 11321244 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chemscene.com [chemscene.com]

- 4. 2-(2-hydroxyethoxy)ethyl methacrylate | 2351-43-1 [sigmaaldrich.com]

- 5. Cas 2351-43-1,DIETHYLENE GLYCOL MONO-METHACRYLATE | lookchem [lookchem.com]

- 6. atamankimya.com [atamankimya.com]

- 7. 2351-43-1 CAS MSDS (DIETHYLENE GLYCOL MONO-METHACRYLATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Magnetic Superporous Poly(2-hydroxyethyl methacrylate) Hydrogel Scaffolds for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. Transparent and tough poly(2-hydroxyethyl methacrylate) hydrogels prepared in water/IL mixtures - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. jamorin.com [jamorin.com]

Understanding and Quantifying the Solubility of 2-Morpholinoethanamine Dihydrochloride in Aqueous and Organic Solvents

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Morpholinoethanamine dihydrochloride (CAS 10033-28-0), a morpholine derivative of significant interest in pharmaceutical development and chemical synthesis. As a dihydrochloride salt of a basic amine, its solubility is critically dependent on the nature of the solvent system, particularly pH in aqueous media. This document moves beyond a simple recitation of data, offering a deep dive into the physicochemical principles governing its solubility. We present detailed, field-proven experimental protocols for accurately quantifying solubility in both aqueous and organic solvents, explain the causal mechanisms behind the expected outcomes, and provide a framework for troubleshooting common challenges. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in solution to advance their work in formulation, reaction chemistry, and analytical method development.

Introduction: The Physicochemical Profile of 2-Morpholinoethanamine Dihydrochloride

2-Morpholinoethanamine, also known as N-(2-Aminoethyl)morpholine, is a diamine featuring a morpholine ring and a primary ethylamine side chain. The dihydrochloride salt form (2HCl) is typically supplied as a crystalline solid, which enhances stability and handling compared to the free base. Its structure is fundamental to its solubility profile.

The presence of two basic nitrogen atoms—the secondary amine within the morpholine ring and the primary amine on the ethyl side chain—means that in the presence of hydrochloric acid, both can be protonated. This results in a dicationic species associated with two chloride counter-ions. The high polarity imparted by these ionic charges dominates its interaction with solvent molecules. General supplier information indicates that the compound is soluble in water, a fact directly attributable to the favorable ion-dipole interactions between the charged amine groups and polar water molecules. However, this simple statement belies the complexity of its behavior, particularly concerning concentration limits, pH dependence, and solubility in non-aqueous systems.

Figure 1: Chemical structure and key properties of 2-Morpholinoethanamine 2HCl.

Aqueous Solubility: A Deep Dive into pH-Dependent Behavior

The designation "water-soluble" is often an oversimplification for ionizable compounds. The actual solubility of this compound in aqueous media is intrinsically linked to the pH of the system. The fully protonated, dicationic form is highly polar and readily solvated by water. However, as the pH of the solution increases, the amine groups will be deprotonated, leading to a decrease in net charge and a significant reduction in aqueous solubility.

The Role of pKa and the Henderson-Hasselbalch Equation

To predict the solubility behavior, one must consider the pKa values of the two amine groups. While specific, experimentally-derived pKa values for this exact molecule can be elusive, we can estimate them based on similar structures. The morpholine nitrogen typically has a pKa around 8.5, while the primary ethylamine is around 10.5. In the dihydrochloride salt, both are protonated. As the pH is raised, the more acidic ammonium group (the morpholinium ion) will deprotonate first, followed by the ethylammonium group at a higher pH.

This equilibrium shift directly impacts solubility. The neutral, free base form is significantly less polar and will have much lower aqueous solubility. Therefore, maximum aqueous solubility is achieved and maintained in acidic conditions (pH < 7).

Experimental Protocol for Determining Aqueous Solubility

A robust method for quantifying solubility is the shake-flask method, which is considered a gold standard for its reliability.

Objective: To determine the equilibrium solubility of this compound in buffered aqueous solutions at various pH levels.

Materials:

-

This compound

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator

-

HPLC with a suitable detector (e.g., UV or ELSD) or a validated titration method

-

A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8)

-

0.22 µm syringe filters

Methodology:

-

Preparation of Solutions: Prepare a series of buffered solutions at desired pH values (e.g., pH 4.0, 7.0, and 9.0).

-

Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate, sealed flasks. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Incubation: Place the flasks in a shaker incubator set to a controlled temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

-

Phase Separation: After incubation, allow the flasks to stand undisturbed for at least 2 hours to let the undissolved solid settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.

-

Quantification: Dilute the filtered sample with an appropriate mobile phase and analyze the concentration using a pre-validated HPLC or titration method.

-

Data Analysis: Calculate the solubility in mg/mL or mol/L for each pH condition.

Figure 2: Workflow for the Shake-Flask Aqueous Solubility Determination.

Illustrative Aqueous Solubility Data

The following table presents hypothetical, yet chemically plausible, data that one might expect from such an experiment.

| Parameter | pH 4.0 (Citrate Buffer) | pH 7.2 (Phosphate Buffer) | pH 9.0 (Borate Buffer) |

| Temperature | 25 °C | 25 °C | 25 °C |

| Expected Form | Fully Protonated (Dication) | Mixed Species | Predominantly Free Base |

| Solubility (mg/mL) | > 200 (Very Soluble) | ~ 50-100 (Soluble) | < 10 (Slightly Soluble) |

| Molar Solubility (M) | > 0.93 | ~ 0.23 - 0.46 | < 0.046 |

Table 1: Example of pH-dependent aqueous solubility for this compound.

Solubility in Organic Solvents: A Polarity-Driven Profile

The solubility in organic solvents is governed by the principle of "like dissolves like." As a highly polar ionic salt, this compound is expected to have very limited solubility in non-polar organic solvents. Its solubility will likely increase with the polarity of the organic solvent, particularly those capable of hydrogen bonding.

Solvent Classes and Expected Solubility

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to be practically insoluble. The energy required to break the crystal lattice of the salt is not compensated by the weak van der Waals forces offered by these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): Limited to moderate solubility is expected. Solvents like DMSO have a high dielectric constant and can solvate the cationic species, but the solvation of the chloride anions is less effective compared to protic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have the highest solubility among organic solvents. These solvents can engage in hydrogen bonding with the chloride anions and can solvate the protonated amine groups, providing a favorable energetic environment.

Protocol for Organic Solvent Solubility Screening

A high-throughput screening method can be employed for a rapid assessment, followed by the shake-flask method for promising candidates.

Objective: To determine the solubility of this compound in a range of common organic solvents.

Methodology:

-

Solvent Selection: Choose a representative set of solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, Tetrahydrofuran, Toluene).

-

Initial Screening (Kinetic Method):

-

Dispense a fixed, small amount of the compound (e.g., 5 mg) into vials.

-

Add increasing volumes of the test solvent stepwise (e.g., 100 µL increments) with vigorous vortexing between additions.

-

Visually inspect for complete dissolution. This provides a rapid, semi-quantitative estimate (e.g., <50 mg/mL, 50-100 mg/mL, etc.).

-

-

Quantitative Determination (Shake-Flask Method):

-

For solvents showing promising solubility, perform the full shake-flask protocol as described in Section 2.2.

-

Critical Modification: Ensure the use of solvent-resistant filters (e.g., PTFE instead of PVDF for some organics). The analytical method (e.g., HPLC) must be re-validated for each organic solvent used as the sample diluent.

-

Illustrative Organic Solubility Data

| Solvent | Solvent Class | Polarity Index | Expected Solubility (mg/mL at 25°C) |

| Hexane | Non-Polar | 0.1 | < 0.1 (Practically Insoluble) |

| Toluene | Non-Polar | 2.4 | < 0.1 (Practically Insoluble) |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 1 - 5 (Slightly Soluble) |

| Acetonitrile | Polar Aprotic | 5.8 | 5 - 10 (Slightly Soluble) |

| Isopropanol | Polar Protic | 3.9 | 10 - 20 (Sparingly Soluble) |

| Ethanol | Polar Protic | 4.3 | 20 - 50 (Soluble) |

| Methanol | Polar Protic | 5.1 | 50 - 100 (Freely Soluble) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 100 (Very Soluble) |

Table 2: Example of solubility in various organic solvents.

Conclusion and Practical Implications

The solubility of 2-Morpholinoethanamine dihydrochloride is a nuanced subject, dictated primarily by its ionic nature. It is freely soluble in acidic aqueous solutions, with solubility decreasing dramatically as the pH rises and the molecule neutralizes. Among organic solvents, its solubility is highest in polar protic solvents like methanol and highly polar aprotic solvents like DMSO, while it remains practically insoluble in non-polar media. The experimental protocols and theoretical framework provided in this guide equip researchers to precisely quantify its solubility in their specific systems, enabling informed decisions in drug formulation, reaction condition optimization, and the development of robust analytical methods.

References

-

OECD Guideline for the Testing of Chemicals, Section 1, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

Spectral data analysis of 2-Morpholinoethanamine dihydrochloride (NMR, FT-IR, Mass Spec)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data for 2-Morpholinoethanamine dihydrochloride, a compound of interest in pharmaceutical research and development. Due to the limited availability of directly published spectral data for the dihydrochloride salt, this guide synthesizes foundational data from its free base, 4-(2-Aminoethyl)morpholine, with established principles of spectroscopic analysis for amine hydrochlorides. We will delve into the nuanced interpretation of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, offering insights into the structural elucidation of this molecule. This guide is intended to be a practical resource, detailing not only the interpretation of spectra but also the causality behind experimental choices and methodologies.

Introduction: The Structural Significance of 2-Morpholinoethanamine Dihydrochloride

2-Morpholinoethanamine is a versatile bifunctional molecule featuring a morpholine ring and a primary ethylamine side chain. The morpholine moiety is a common scaffold in medicinal chemistry, imparting favorable physicochemical properties such as aqueous solubility and metabolic stability. The presence of two basic nitrogen atoms, the tertiary amine within the morpholine ring and the primary amine of the ethylamine group, allows for the formation of a stable dihydrochloride salt. This salt form often enhances the compound's stability and bioavailability, making it a preferred form for pharmaceutical applications.

A thorough understanding of the spectral characteristics of 2-Morpholinoethanamine dihydrochloride is paramount for its unambiguous identification, purity assessment, and quality control in drug development. This guide will walk through the core analytical techniques used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Morpholinoethanamine dihydrochloride, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The protonation of the two nitrogen atoms in the dihydrochloride salt significantly influences the chemical shifts of adjacent protons compared to the free base. The electron-withdrawing effect of the positively charged ammonium groups leads to a downfield shift (higher ppm values) for all protons. The analysis below is based on data for the free base with predicted shifts for the dihydrochloride form in a suitable deuterated solvent such as D₂O or DMSO-d₆.[1][2]

| Protons (Labelled in Figure 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale for Shift |

| H-2', H-6' | ~ 4.0 - 4.2 | Triplet | 4H | ~ 5 | Adjacent to the now protonated and highly deshielding morpholinium oxygen and nitrogen. |

| H-3', H-5' | ~ 3.6 - 3.8 | Triplet | 4H | ~ 5 | Adjacent to the protonated morpholinium nitrogen, experiencing a significant downfield shift. |

| H-2 | ~ 3.4 - 3.6 | Triplet | 2H | ~ 6 | Adjacent to the protonated morpholinium nitrogen, showing a notable downfield shift. |

| H-1 | ~ 3.2 - 3.4 | Triplet | 2H | ~ 6 | Adjacent to the protonated primary ammonium group, resulting in a downfield shift. |

| -NH₃⁺ | ~ 8.0 - 9.0 | Broad Singlet | 3H | - | Protons on the primary ammonium group, often broad due to exchange and quadrupolar coupling. |

| -N⁺H- | ~ 9.0 - 10.0 | Broad Singlet | 1H | - | Proton on the morpholinium nitrogen, expected to be broad and significantly downfield. |

Figure 1: Structure of 2-Morpholinoethanamine Dihydrochloride with Proton and Carbon Numbering

Caption: Structure of 2-Morpholinoethanamine Dihydrochloride.

Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum will show downfield shifts for all carbon atoms due to the inductive effect of the protonated nitrogen atoms.

| Carbon Atom (Labelled in Figure 1) | Predicted Chemical Shift (δ, ppm) | Rationale for Shift |

| C-2', C-6' | ~ 64 - 66 | Adjacent to oxygen and the protonated morpholinium nitrogen, significantly deshielded. |

| C-3', C-5' | ~ 52 - 54 | Adjacent to the protonated morpholinium nitrogen. |

| C-2 | ~ 55 - 57 | Adjacent to the protonated morpholinium nitrogen. |

| C-1 | ~ 38 - 40 | Adjacent to the protonated primary ammonium group. |

Experimental Protocol for NMR Spectroscopy

A robust NMR analysis begins with proper sample preparation and instrument setup.

Workflow for NMR Analysis

Caption: A predicted fragmentation pathway for the [M+H]⁺ ion of 2-Morpholinoethanamine.

Experimental Protocol for ESI-MS

-

Sample Preparation: Prepare a dilute solution of 2-Morpholinoethanamine dihydrochloride in a solvent system compatible with ESI, such as a mixture of methanol or acetonitrile and water, often with a small amount of acid (e.g., formic acid) to ensure complete protonation.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate.

-

Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. [3]4. Desolvation: A heated inert gas (like nitrogen) is used to evaporate the solvent from the droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

Conclusion

The spectral analysis of 2-Morpholinoethanamine dihydrochloride requires a multi-faceted approach, integrating NMR, FT-IR, and Mass Spectrometry. While direct spectral data for the dihydrochloride may not be readily available, a comprehensive and accurate structural characterization can be achieved by applying fundamental spectroscopic principles to the known data of the free base. The protonation of the two amine groups is the defining feature that differentiates the spectra of the salt from the free base, leading to predictable downfield shifts in NMR, the appearance of characteristic ammonium bands in FT-IR, and specific ionization behavior in ESI-MS. The methodologies and interpretations presented in this guide provide a robust framework for researchers and scientists working with this and similar amine hydrochloride compounds.

References

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 19, 2026, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method - Samples Requiring Caution. Retrieved January 19, 2026, from [Link]

-

JASCO. (2020, October 6). Principles of infrared spectroscopy (5) Various measurement methods in FTIR spectroscopy - Transmission methods. Retrieved January 19, 2026, from [Link]

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Advances in Engineering and Management (IJAEM), 3(2), 239-244.

-

Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 2-Morpholinoethylamine. Retrieved January 19, 2026, from [Link]

- Ghosh, C., et al. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

- Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC.

- Ho, C. S., Lam, C. W., Chan, M. H., Cheung, S. K., & Kok, T. W. (2003).

-

ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Retrieved January 19, 2026, from [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. Retrieved January 19, 2026, from [Link]

-

FIU Discovery. (1994). CHEMICAL DERIVATIZATION FOR ELECTROSPRAY-IONIZATION MASS-SPECTROMETRY .1. ALKYL-HALIDES, ALCOHOLS, PHENOLS, THIOLS, AND AMINES. Retrieved January 19, 2026, from [Link]

- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).

-

Biological Magnetic Resonance Bank. (n.d.). bmse000154 4-(2-Aminoethyl)morpholine. Retrieved January 19, 2026, from [Link]

-

ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2025). Molecular Labels for Analysis of Amines and Diols by Spray Based Ionization-Mass Spectrometry. Retrieved January 19, 2026, from [Link]

-

YouTube. (2021). How electrospray ionization works. Retrieved January 19, 2026, from [Link]

-

PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum.... Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). N-methyl morpholine hydrochloride. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). Morpholine. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). Morpholine Mass Spectrum. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). 4-Morpholineethanamine. Retrieved January 19, 2026, from [Link]

Sources

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and Historical Development of N-Aminoethylmorpholine Derivatives

Abstract

The morpholine ring, a simple six-membered heterocycle containing oxygen and nitrogen, has established itself as a "privileged structure" in medicinal chemistry. Its advantageous physicochemical properties, including improved aqueous solubility and metabolic stability, have led to its incorporation into a multitude of approved and experimental drugs. This in-depth technical guide focuses on a particularly significant class of morpholine derivatives: those bearing an N-aminoethyl substituent. We will traverse the historical landscape of their discovery, from the early synthetic explorations to their pivotal role as key intermediates in the development of blockbuster pharmaceuticals. This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, historical context, and therapeutic impact of N-Aminoethylmorpholine and its derivatives, underpinned by detailed experimental protocols and mechanistic insights.

The Morpholine Moiety: A Cornerstone of Modern Drug Design

The prevalence of the morpholine scaffold in successful drug candidates is no coincidence. Its unique structural and electronic features offer several advantages in the optimization of lead compounds. The presence of the ether oxygen and the secondary or tertiary amine imparts a favorable balance of hydrophilicity and lipophilicity, crucial for modulating pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). Furthermore, the morpholine ring can act as a rigid scaffold to orient pharmacophoric groups, enhancing their interaction with biological targets.[1][2] This versatility has made it a go-to building block for medicinal chemists seeking to improve the drug-like properties of their molecules.[3][4]

The Emergence of N-Aminoethylmorpholine: A Key Synthetic Intermediate

While the precise first synthesis of N-(2-aminoethyl)morpholine is not definitively documented in a single seminal publication, its emergence can be traced back to the mid-20th century through its appearance in the patent literature as a key intermediate for more complex molecules. Early synthetic routes likely involved the reaction of morpholine with 2-chloroethylamine or the reduction of morpholinoacetonitrile.[5] A German patent filed in the 1970s for the synthesis of the antidepressant Moclobemide describes a method for preparing N-(2-aminoethyl)morpholine, highlighting its established utility by that time.[6]

The strategic importance of N-Aminoethylmorpholine lies in its bifunctional nature. It possesses a nucleophilic secondary amine within the morpholine ring and a primary amine at the terminus of the ethyl chain. This allows for sequential and site-selective reactions, making it an ideal precursor for the construction of a diverse array of derivatives.

Synthetic Strategies for N-Aminoethylmorpholine

Several methods have been developed for the synthesis of N-Aminoethylmorpholine, with the choice of route often depending on the desired scale and available starting materials.

Method 1: From Morpholine and 2-Haloethylamine

This is a straightforward and commonly employed method.

-

Step 1: Morpholine is reacted with a 2-haloethylamine, such as 2-chloroethylamine or 2-bromoethylamine, typically in the presence of a base to neutralize the resulting hydrohalic acid.[5]

-

Step 2: The resulting N-(2-aminoethyl)morpholine is then isolated and purified, often through distillation.

Method 2: Reductive Amination

-

Step 1: Morpholine is reacted with a protected aminoacetaldehyde derivative.

-

Step 2: The resulting imine is then reduced to the corresponding amine.

-

Step 3: Deprotection of the primary amine yields N-Aminoethylmorpholine.

Method 3: From Diethanolamine

More complex routes starting from diethanolamine have also been described, involving cyclization and subsequent functional group manipulations.[7]

Historical Development and Therapeutic Breakthroughs

The true impact of N-Aminoethylmorpholine derivatives became evident with their incorporation into several landmark drugs across various therapeutic areas. The following sections detail the historical development and synthetic pathways of some of the most significant pharmaceuticals derived from this versatile building block.

Moclobemide: A Reversible Inhibitor of Monoamine Oxidase A (RIMA)

The discovery of Moclobemide was a significant advancement in the treatment of depression.[8] Unlike earlier irreversible MAO inhibitors, Moclobemide's reversible action on MAO-A offered a much-improved safety profile, particularly regarding the "cheese effect" (a hypertensive crisis caused by tyramine-rich foods).[8] N-Aminoethylmorpholine is a crucial component of the Moclobemide structure, forming the core of the molecule's side chain.

Synthetic Protocol for Moclobemide from N-Aminoethylmorpholine:

-

Step 1: Synthesis of the N-Aminoethylmorpholine Intermediate: As described in section 2.1.

-

Step 2: Acylation with p-Chlorobenzoyl Chloride: N-(2-aminoethyl)morpholine is reacted with p-chlorobenzoyl chloride in the presence of a base (e.g., pyridine or triethylamine) to form the amide bond, yielding Moclobemide.[5]

Caption: Synthetic pathway for Moclobemide.

Reboxetine: A Selective Norepinephrine Reuptake Inhibitor (SNRI)

Reboxetine, an antidepressant that acts as a selective norepinephrine reuptake inhibitor, features a morpholine ring as its core heterocyclic structure. While not a direct derivative of N-Aminoethylmorpholine, its synthesis showcases the versatility of the morpholine scaffold in constructing complex chiral molecules. The development of stereoselective syntheses for Reboxetine was a key challenge, with various strategies employed to control the stereochemistry of the two chiral centers.

Generalized Synthetic Workflow for Reboxetine:

The synthesis of Reboxetine typically involves the construction of the 2-substituted morpholine ring from a chiral precursor, followed by the introduction of the phenoxy and phenyl groups.

Caption: Generalized synthetic workflow for Reboxetine.

Gefitinib: An Epidermal Growth Factor Receptor (EGFR) Inhibitor

Gefitinib, a targeted cancer therapy, is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It features a morpholine-containing side chain that is crucial for its activity and pharmacokinetic properties. The synthesis of Gefitinib involves the coupling of the morpholino-containing side chain to the quinazoline core.

Synthetic Protocol for the Introduction of the Morpholine Moiety in Gefitinib:

-

Step 1: Synthesis of the Quinazoline Core: The substituted quinazoline core is prepared through a multi-step synthesis.

-

Step 2: Preparation of the Morpholino Side Chain: 4-(3-chloropropyl)morpholine is a common reagent used to introduce the morpholine-containing side chain.

-

Step 3: Coupling Reaction: The quinazoline core is reacted with 4-(3-chloropropyl)morpholine in the presence of a base to form the final ether linkage.

Caption: Key coupling step in the synthesis of Gefitinib.

Linezolid: An Oxazolidinone Antibiotic

Linezolid was the first member of the oxazolidinone class of antibiotics to be approved for clinical use. It is effective against a range of multidrug-resistant Gram-positive bacteria. The morpholine ring in Linezolid is a key structural feature that contributes to its antibacterial activity and favorable pharmacokinetic profile.

Synthetic Protocol for Linezolid Incorporating the Morpholine Moiety:

The synthesis of Linezolid is a multi-step process that involves the construction of the oxazolidinone ring and the introduction of the morpholine-substituted phenyl group.

-

Step 1: Preparation of the N-Aryl Oxazolidinone Core: This is typically achieved through the reaction of an appropriate aniline derivative with a chiral epoxide, followed by cyclization.

-

Step 2: Introduction of the Morpholine Moiety: The morpholine ring is introduced by nucleophilic aromatic substitution on a fluorinated precursor.

Caption: Synthetic pathway for Linezolid.

Quantitative Data Summary

| Compound | Class | Key Synthetic Step Involving Morpholine Derivative |

| Moclobemide | Antidepressant (RIMA) | Acylation of N-(2-aminoethyl)morpholine with p-chlorobenzoyl chloride.[5] |

| Reboxetine | Antidepressant (SNRI) | Construction of the 2-substituted morpholine ring from a chiral precursor. |

| Gefitinib | Anticancer (EGFR Inhibitor) | Coupling of 4-(3-chloropropyl)morpholine to the quinazoline core. |

| Linezolid | Antibiotic (Oxazolidinone) | Nucleophilic aromatic substitution of morpholine onto a fluorinated phenyl precursor. |

Conclusion and Future Perspectives

The journey of N-Aminoethylmorpholine and its derivatives from obscure chemical intermediates to key components of life-saving drugs is a testament to the power of medicinal chemistry. The morpholine scaffold, once a simple heterocycle, has proven to be a remarkably versatile and enabling structural motif. The historical development of these compounds showcases a clear progression of scientific understanding, from the initial empirical discoveries to the rational design of highly targeted therapeutics.

As our understanding of disease biology continues to deepen, the demand for novel chemical entities with optimized drug-like properties will only increase. The advantageous characteristics of the morpholine ring, and specifically the synthetic utility of N-Aminoethylmorpholine, ensure that these compounds will remain a vital part of the medicinal chemist's toolkit. Future research will likely focus on the development of new, more efficient, and stereoselective methods for the synthesis of complex morpholine derivatives, as well as the exploration of their potential in new therapeutic areas. The legacy of N-Aminoethylmorpholine derivatives is a powerful reminder that even the simplest of molecules can have a profound impact on human health.

References

- The Discovery and Synthesis of Moclobemide: A Selective MAO-A Inhibitor. (n.d.). Benchchem.

- From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors. (1990). Journal of Neural Transmission. Supplementum, 29, 249–262.

- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752.

- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.

-

Ethylenediamine. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Preparation method of N- (2-aminoethyl) morpholine. (n.d.).

-

Moclobemide. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]

- Morpholine Preparation from Diethanolamine. (2022, August 1). YouTube.

- De Novo Assembly of Highly Substituted Morpholines and Piperazines. (2017). Organic Letters, 19(3), 532–535.

- Green Synthesis of Morpholines via Selective Monoalkyl

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). (n.d.).

- Synthesis of N-substituted morpholine nucleoside derivatives. (2020). Nucleosides, Nucleotides & Nucleic Acids, 39(9), 1223–1244.

- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). ijprems.

- Synthesis of N-(2-aminoethyl)morpholine. (n.d.). PrepChem.com.

- Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.

- The synthetic method of moclobemide. (n.d.).

- Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. (2022). Molecules, 27(7), 2259.

- Ethylene diamine derivatives - H1-antagonists with classical structure. (n.d.). Pharmacy 180.

- Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (n.d.).

- Synthesis and Characterization of N-Substitutional Ethylenediamine Deriv

- Can you help me for synthesis of morpholine usinf dehydration diethanolamine? (2020, May 8).

- Ethylenediamine ( EDA). (n.d.).

- Synthesis of morpholine. (n.d.).

- N-(2-aminoethyl)morpholine-based rna analogs, method for the preparation and use thereof. (n.d.).

- side reactions and byproduct formation in morpholine synthesis. (n.d.). Benchchem.

- Preparation method of novel antidepressant moclobemide. (n.d.).

- Green Catalytic Synthesis of Ethylenediamine from Ethylene Glycol and Monoethanolamine: A Review. (2024). ACS Omega, 9(17), 18991–19001.

- Method of preparing n-substituted morpholines. (n.d.).

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. CN1094040A - The synthetic method of moclobemide - Google Patents [patents.google.com]

- 6. From moclobemide to Ro 19-6327 and Ro 41-1049: the development of a new class of reversible, selective MAO-A and MAO-B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Understanding the role of the morpholine group in molecular interactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine heterocycle, a six-membered ring containing both an amine and an ether functional group, has solidified its position as a "privileged scaffold" in the landscape of medicinal chemistry and molecular design.[1][2] Its frequent appearance in approved pharmaceuticals and clinical candidates is a testament to its favorable physicochemical and metabolic properties.[2][3] This technical guide provides a comprehensive exploration of the multifaceted roles of the morpholine group in molecular interactions. Moving beyond a simple cataloging of its properties, this document delves into the causal relationships between the structural features of morpholine and its functional consequences in biological systems. We will explore its key physicochemical characteristics, dissect its involvement in various molecular interactions with illustrative case studies, and provide detailed, field-proven experimental protocols for characterizing these interactions. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering both foundational knowledge and practical insights to leverage the full potential of the morpholine moiety in their molecular design endeavors.

The Fundamental Physicochemical Landscape of Morpholine

The utility of the morpholine ring in molecular design is deeply rooted in its unique and advantageous physicochemical properties.[2] Understanding these core characteristics is paramount to rationally incorporating this moiety to enhance molecular function.

Basicity and pKa: A Balancing Act

The nitrogen atom within the morpholine ring imparts basicity to the molecule. However, the presence of the electron-withdrawing oxygen atom across the ring attenuates this basicity compared to simpler cyclic amines like piperidine.[4] The pKa of morpholine is approximately 8.7, a value that is often advantageous in drug design.[4] This moderate basicity ensures that a significant portion of morpholine-containing molecules are protonated at physiological pH (around 7.4), which can be crucial for forming ionic interactions with biological targets and enhancing aqueous solubility.

Table 1: Physicochemical Properties of Morpholine and Related Cyclic Amines

| Compound | pKa | LogP | Hydrogen Bond Acceptors | Hydrogen Bond Donors |

| Morpholine | 8.7 | -0.86 | 2 (O, N) | 1 (N-H) |

| Piperidine | 11.2 | 0.84 | 1 (N) | 1 (N-H) |

| Piperazine | 9.8, 5.6 | -1.1 | 2 (N, N) | 2 (N-H, N-H) |

| Tetrahydropyran | -2.8 | 0.26 | 1 (O) | 0 |

Data compiled from various sources and predictive models.

Hydrogen Bonding: The Architect of Molecular Recognition

The morpholine ring is a versatile participant in hydrogen bonding, a fundamental interaction in biological systems. The oxygen atom acts as a hydrogen bond acceptor, while the nitrogen atom can act as both a hydrogen bond acceptor (in its free base form) and a hydrogen bond donor (in its protonated form). This dual-character allows for a rich network of interactions with protein active sites, contributing significantly to binding affinity and selectivity.

Conformational Dynamics: A Flexible Scaffold

The morpholine ring predominantly adopts a chair conformation. However, it can undergo ring flipping to access other conformations, providing a degree of flexibility that can be advantageous for optimizing interactions within a binding pocket.[2] This conformational plasticity allows the morpholine moiety to act as a versatile scaffold, orienting substituents in a manner that maximizes favorable contacts with the target.

The Role of Morpholine in Driving Molecular Interactions: Case Studies

The theoretical advantages of the morpholine group are best understood through its application in real-world drug discovery programs. The following case studies illustrate how the strategic incorporation of this moiety can lead to significant improvements in potency, selectivity, and pharmacokinetic profiles.

Case Study: Morpholine in Kinase Inhibitors - Enhancing Potency and Selectivity

Kinases are a major class of drug targets, and many successful kinase inhibitors incorporate a morpholine ring. For instance, in a series of mTOR inhibitors, the replacement of a less optimal group with a morpholine moiety led to a dramatic enhancement in both potency and selectivity.[5]

The Causality: The oxygen atom of the morpholine ring was found to form a crucial hydrogen bond with a key amino acid residue in the hinge region of the mTOR kinase domain.[6] This interaction helps to anchor the inhibitor in the active site, leading to a significant increase in binding affinity. Furthermore, the specific geometry and conformational flexibility of the morpholine ring allowed for optimal positioning of other parts of the inhibitor molecule to engage in additional favorable interactions, thereby contributing to its high selectivity.[6]

Table 2: Structure-Activity Relationship (SAR) of Morpholine-Containing mTOR Inhibitors

| Compound | R-Group | mTOR IC50 (nM) | PI3Kα IC50 (nM) | Selectivity (PI3Kα/mTOR) |

| 1 | Phenyl | 50 | 100 | 2 |

| 2 | Pyridine | 25 | 75 | 3 |

| 3 | Morpholine | 1.5 | >1000 | >667 |

| 4 | Piperidine | 10 | 150 | 15 |

Hypothetical data for illustrative purposes.

Case Study: Morpholine in CNS Drug Discovery - Modulating Physicochemical Properties for Brain Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The physicochemical properties of a molecule, particularly its lipophilicity and hydrogen bonding potential, play a crucial role in BBB permeability. The morpholine group has been successfully employed to fine-tune these properties in CNS drug candidates.[2]

The Causality: The introduction of a morpholine moiety can increase the polarity and hydrogen bonding capacity of a molecule, which might seem counterintuitive for BBB penetration. However, the moderate pKa of morpholine allows for a dynamic equilibrium between the charged and uncharged forms. The uncharged form can more readily cross the lipid-rich BBB, while the charged form can engage with transporters or prevent efflux. This balanced profile, coupled with its relatively small size, makes morpholine a valuable tool for optimizing CNS drug candidates.[2] For example, a compound with a 2,5-dimethylmorpholine ring showed an IC50 of 0.76 nM for LRRK2 inhibition, good brain permeability, and tolerance in animal models.[2]

Experimental Protocols for Characterizing Morpholine-Mediated Interactions

To rigorously assess the role of the morpholine group in molecular interactions, a variety of experimental techniques can be employed. This section provides detailed, self-validating protocols for key methodologies.

X-Ray Crystallography: Visualizing the Binding Mode

X-ray crystallography provides high-resolution structural information, allowing for the direct visualization of how a morpholine-containing ligand interacts with its protein target at an atomic level.[7]

Experimental Protocol: Protein-Ligand Co-crystallization

-

Protein Expression and Purification:

-

Express the target protein in a suitable expression system (e.g., E. coli, insect cells).

-

Purify the protein to >95% homogeneity using appropriate chromatography techniques (e.g., affinity, ion exchange, size exclusion).

-

Self-Validation: Confirm protein purity and identity by SDS-PAGE and mass spectrometry.

-

-

Ligand Preparation:

-

Synthesize and purify the morpholine-containing ligand to >98% purity.

-

Self-Validation: Verify the identity and purity of the ligand by NMR, mass spectrometry, and HPLC.

-

-

Co-crystallization Screening:

-

Mix the purified protein with a 2-5 fold molar excess of the ligand.

-

Screen a wide range of crystallization conditions (precipitants, buffers, pH, additives) using high-throughput robotic systems.

-

Self-Validation: Monitor for crystal formation using a microscope.

-

-

Crystal Optimization and Data Collection:

-

Optimize the initial crystallization hits to obtain diffraction-quality crystals.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Self-Validation: Assess the quality of the diffraction data (resolution, completeness, R-merge).

-

-

Structure Determination and Refinement:

-

Solve the crystal structure using molecular replacement or other phasing methods.

-

Build and refine the atomic model of the protein-ligand complex.

-

Self-Validation: Validate the final structure using metrics such as R-work, R-free, and Ramachandran plot analysis.

-

Logical Relationship: X-Ray Crystallography Workflow

Caption: Workflow for determining the binding mode of a morpholine-containing ligand using X-ray crystallography.

Isothermal Titration Calorimetry (ITC): Quantifying the Binding Thermodynamics

ITC is a powerful technique for directly measuring the thermodynamic parameters of a binding interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).[8][9]

Experimental Protocol: ITC Measurement of Inhibitor Binding

-

Sample Preparation:

-

Prepare solutions of the target protein and the morpholine-containing inhibitor in the same, well-defined buffer.

-

Dialyze both protein and ligand against the same buffer to minimize buffer mismatch effects.

-

Self-Validation: Accurately determine the concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy, amino acid analysis).

-

-

ITC Experiment Setup:

-

Load the protein solution into the sample cell of the ITC instrument.

-

Load the ligand solution into the injection syringe.

-

Set the experimental parameters (temperature, injection volume, spacing between injections).

-

-

Titration and Data Acquisition:

-

Perform a series of injections of the ligand into the protein solution.

-

Record the heat changes associated with each injection.

-

Self-Validation: Perform a control titration of the ligand into the buffer alone to account for heats of dilution.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry (n).

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding.

-

Self-Validation: Ensure a good fit of the data to the chosen model (chi-squared value).

-

Signaling Pathway: ITC Data Analysis

Caption: Data analysis workflow for an Isothermal Titration Calorimetry (ITC) experiment.

In Vitro Metabolic Stability Assay: Assessing Pharmacokinetic Properties

The metabolic stability of a compound is a critical parameter in drug discovery, as it influences its half-life and oral bioavailability. The morpholine moiety is often incorporated to improve metabolic stability.

Experimental Protocol: Liver Microsomal Stability Assay

-

Reagent Preparation:

-

Prepare a stock solution of the morpholine-containing test compound in a suitable solvent (e.g., DMSO).

-

Thaw pooled liver microsomes (human, rat, etc.) on ice.

-

Prepare a solution of the NADPH regenerating system.

-

Self-Validation: Ensure the activity of the liver microsomes by running a positive control with a compound of known metabolic fate.[10]

-

-

Incubation:

-

Pre-incubate the test compound with the liver microsomes in a phosphate buffer at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Self-Validation: Include a negative control incubation without the NADPH regenerating system to assess non-enzymatic degradation.[10]

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

-

Sample Analysis:

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Self-Validation: Develop and validate a sensitive and specific LC-MS/MS method for the test compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.

-

Self-Validation: Ensure a good linear fit of the data (R² value).

-

Conclusion: The Enduring Legacy and Future of Morpholine in Molecular Design